![molecular formula C16H18N4NaO3S B2731220 Tenatoprazole sodium salt CAS No. 335299-59-7](/img/structure/B2731220.png)
Tenatoprazole sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenatoprazole is a novel proton pump inhibitor indicated for the treatment of reflux oesophagitis and peptic ulcer . It is an imidazopyridine derivative and has an imidazopyridine ring in place of the benzimidazole moiety found in other proton pump inhibitors .
Synthesis Analysis
The synthesis of tenatoprazole involves the condensation of chloro methyl pyridine derivative with the mercapto compound in the presence of NaOH and oxidation of the resulting compound with m-CPBA . The bioavailability of tenatoprazole is double for the (S)-(−)-tenatoprazole sodium salt hydrate form when compared to the free form in dogs .Molecular Structure Analysis
Tenatoprazole has an imidazopyridine ring in place of the benzimidazole moiety found in other proton pump inhibitors . The chemical formula of Tenatoprazole sodium salt is C16H17N4NaO3S . The exact mass is 368.09 and the molecular weight is 368.390 .Chemical Reactions Analysis
Proton pump inhibitors like Tenatoprazole block the gastric hydrogen potassium ATPase (H+/K+ ATPase) and inhibit gastric acid secretion . These drugs have emerged as the treatment of choice for acid-related diseases, including gastroesophageal reflux disease (GERD) and peptic ulcer disease .Physical And Chemical Properties Analysis
The chemical formula of this compound is C16H17N4NaO3S . The exact mass is 368.09 and the molecular weight is 368.390 . The bioavailability of tenatoprazole is double for the (S)-(−)-tenatoprazole sodium salt hydrate form when compared to the free form in dogs .Aplicaciones Científicas De Investigación
Inhibition of Gastric Acid Secretion
Tenatoprazole is a proton pump inhibitor (PPI), effectively binding to the gastric H+,K+ -ATPase in both in vitro and in vivo settings. This binding leads to the inhibition of acid secretion in the stomach. Tenatoprazole shows promise due to its long plasma half-life and prolonged inhibition of acid secretion compared to omeprazole, potentially offering more sustained relief from acid-related conditions (Shin et al., 2006).
Synthesis for Gastric Acid-Related Diseases
Tenatoprazole has been synthesized using various methods for the prevention and treatment of gastric acid-related diseases. Notably, a highly efficient asymmetric oxidation method has been developed, yielding tenatoprazole with high enantiomeric excess, chemoselectivity, and yield (Delamare et al., 2009).
Metabolism Studies
Studies on tenatoprazole's metabolism reveal that it is primarily metabolized in human livers into major metabolites like tenatoprazole sulfone and sulfide. The metabolism involves cytochrome P450 enzymes, CYP2C19 and CYP3A4, which perform specific monooxygenation activities towards tenatoprazole and its sulfide form (Le et al., 2022).
Pharmaceutical Formulations
Research has been conducted on the formulation of tenatoprazole in extended-release matrix tablets using various polymers. Such formulations are designed to release the medication in a controlled manner, optimizing therapeutic levels over time (Divya et al., 2020).
Structural and Solid-State Studies
Structural studies of tenatoprazole have focused on determining solid-liquid and solid-vapor equilibria in various solvent systems. These studies are essential for understanding the stability and crystallization behavior of the drug in different states (Tauvel et al., 2011).
Mecanismo De Acción
Safety and Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Tenatoprazole is a proton pump inhibitor drug candidate that was undergoing clinical testing as a potential treatment for reflux oesophagitis and peptic ulcer . The compound was invented by Mitsubishi Tanabe Pharma and was licensed to Negma Laboratories . The future of Tenatoprazole sodium salt lies in its continued clinical testing and potential approval for the treatment of acid-related diseases .
Propiedades
InChI |
InChI=1S/C16H18N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3,(H,18,19,20); |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTLYVVABYKLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.[Na] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.